4-Bromo-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a chemical compound with the molecular formula C22H19BrN2O2 and a molecular weight of 423.313 g/mol This compound is known for its unique structure, which includes a bromine atom, a benzylidene group, and a benzohydrazide moiety
Vorbereitungsmethoden
The synthesis of 4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 4-bromo-benzohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction . The mixture is refluxed for several hours, and the product is then purified through recrystallization.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis and purification would apply, including the use of large-scale reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound can be used in the study of biological processes and interactions. It may serve as a probe or marker in biochemical assays.
Medicine: Research into potential therapeutic applications of this compound is ongoing.
Wirkmechanismus
The mechanism of action of 4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The benzohydrazide moiety may play a role in binding to proteins or enzymes, potentially inhibiting their activity or altering their function . Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can be compared with other similar compounds, such as:
4-Bromo-N’-(3-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: This compound has a similar structure but with a different substitution pattern on the benzylidene group.
4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: This compound lacks the bromine atom, which may result in different chemical properties and reactivity.
2-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: This compound has the bromine atom in a different position, which can affect its chemical behavior and interactions.
Eigenschaften
CAS-Nummer |
367960-19-8 |
---|---|
Molekularformel |
C22H19BrN2O2 |
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
4-bromo-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H19BrN2O2/c1-16-2-4-18(5-3-16)15-27-21-12-6-17(7-13-21)14-24-25-22(26)19-8-10-20(23)11-9-19/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI-Schlüssel |
GQOCYZKFXQMKON-ZVHZXABRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.